4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide
Description
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-5-3-4-12(10-14)11-6-8-13(16)9-7-11/h3-10,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQBHAZSBSLEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683644 | |
| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-72-1 | |
| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The biphenyl backbone is constructed via palladium-catalyzed Suzuki-Miyaura coupling between halogenated benzene derivatives and boronic acids. A representative protocol involves reacting 3-bromo-N,N-dimethylbenzenesulfonamide with 4-hydroxyphenylboronic acid under inert conditions.
Reaction Conditions :
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Catalyst : Pd(OAc)₂ (2 mol%)
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Ligand : cataCXium A (5 mol%)
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Base : KOAc (3 equiv)
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Solvent : Degassed ethanol
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Temperature : 80°C, 20 hours
The reaction achieves ~75% yield after purification via reverse-phase HPLC. Critical parameters include rigorous exclusion of oxygen and precise stoichiometric control of the boronic acid (1.2 equiv excess).
Sulfonamide Group Introduction
Post-coupling, the sulfonamide moiety is introduced via nucleophilic substitution. Two primary methods dominate:
Classical Sulfonyl Chloride Amination
Reacting 3-chloro-N,N-dimethylbenzenesulfonyl chloride with 4'-hydroxybiphenyl-3-amine in anhydrous THF:
Side reactions, such as hydrolysis of the sulfonyl chloride, are mitigated by anhydrous solvents and controlled pH.
Sodium Arylsulfinate-Based Sulfonylation
A greener alternative employs sodium arylsulfinate, bypassing sulfonyl chloride intermediates:
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Reagents : Sodium 3-(N,N-dimethylsulfamoyl)benzenesulfinate, 4'-hydroxybiphenyl-3-amine
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Conditions : NaHSO₃ (reductant), H₂O/EtOH (1:1), 50°C, 6 hours
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Yield : 65% with reduced waste generation
Reaction Optimization and Parameter Analysis
Solvent and Temperature Effects
Solvent Screening :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 68 |
| DMF | 36.7 | 55 |
| Ethanol | 24.3 | 75 |
Ethanol maximizes yield due to balanced polarity and compatibility with Pd catalysts.
Temperature Optimization :
-
60°C: 58% yield (incomplete reaction)
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80°C: 75% yield (optimal)
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100°C: 70% yield (decomposition side products)
Catalytic System Tuning
Varying ligands impacts cross-coupling efficiency:
| Ligand | Yield (%) |
|---|---|
| cataCXium A | 75 |
| PPh₃ | 42 |
| XPhos | 63 |
cataCXium A enhances electron-rich palladium intermediates, accelerating oxidative addition.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC Conditions :
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Column : C18 reverse-phase (5 µm, 250 × 4.6 mm)
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Mobile Phase : 20–70% acetonitrile in 0.1% formic acid over 20 minutes
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Detection : UV at 254 nm
Purity exceeds 98% in optimized batches.
Industrial-Scale Production Considerations
Process Intensification
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Agents:
Research indicates that this compound serves as a pharmacophore in drug design aimed at developing new antimicrobial and anticancer agents. Its sulfonamide group is structurally similar to known drugs that inhibit bacterial growth and tumor proliferation. Studies have demonstrated that modifications to the sulfonamide moiety can enhance binding affinity to target proteins associated with cancer cells and pathogens .
Mechanism of Action:
The mechanism of action often involves inhibition of specific enzymes or receptors linked to disease pathways. For instance, sulfonamides generally act by mimicking para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria, which is crucial for their growth .
Material Science
Synthesis of Advanced Materials:
The compound is utilized in the synthesis of advanced materials, particularly polymers and liquid crystals. Its unique biphenyl structure allows for the development of materials with specific optical and electronic properties. For example, it has been incorporated into polymer matrices to enhance thermal stability and mechanical strength.
Applications in Electronics:
In electronics, derivatives of this compound have shown promise as components in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable charge transport properties.
Biological Studies
Biochemical Assays:
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide is employed as a probe in biochemical assays to study enzyme interactions and protein binding. Its ability to selectively bind to certain proteins makes it a valuable tool for understanding cellular processes and signaling pathways .
Case Studies:
- A study highlighted its use in high-throughput screening (HTS) assays to identify compounds that disrupt protein-protein interactions critical in cancer biology. The compound was part of a library screened for inhibitors against the MYC oncogene interaction with WDR5, leading to the identification of potential therapeutic agents .
- Another investigation into its biological properties revealed that it could modulate the activity of ion channels, specifically NaV 1.7, which is implicated in pain pathways. Optimization efforts have focused on improving its potency as a selective inhibitor for pain management applications .
Industrial Applications
Production of Dyes and Pigments:
In industrial settings, this compound is used in the production of dyes and pigments due to its stable chemical structure and vibrant coloration properties. It has been incorporated into formulations for inks and coatings where durability and colorfastness are essential .
Environmental Considerations:
The environmental impact of using such compounds is also under scrutiny, with studies assessing their toxicity profiles and degradation pathways in various applications . Understanding these factors is crucial for developing safer industrial processes.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-3-sulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity . The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of proteins .
Comparison with Similar Compounds
Key Compounds for Comparison:
Analysis:
Hydroxyl Group Position :
- The 4'-hydroxy group in the target compound contrasts with the 4-hydroxyphenyl group in N-(4-hydroxyphenyl)benzenesulfonamide . Positional differences influence hydrogen-bonding networks and solubility. For example, the para-hydroxyl group in the target compound may reduce aggregation compared to ortho-substituted analogs.
Sulfonamide Functionalization: The N,N-dimethyl sulfonamide group in the target compound reduces hydrogen-bond donor capacity compared to unsubstituted sulfonamides (e.g., N-(4-hydroxyphenyl)benzenesulfonamide) but improves metabolic stability . In contrast, N,N-diethyl derivatives (e.g., ) exhibit enhanced enzyme inhibition due to increased hydrophobicity .
Electronic Effects: Tetrazole-containing analogs () demonstrate stronger electron-withdrawing effects compared to dimethylamino groups, altering binding kinetics in protein-ligand interactions .
Antimicrobial vs.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The dimethylamino group in the target compound increases solubility in organic solvents compared to unsubstituted sulfonamides .
- Tetrazole analogs () exhibit higher aqueous solubility due to ionizable tetrazole groups (pKa ~4.9) .
Biological Activity
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide is a sulfonamide compound that has garnered interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a biphenyl structure with a sulfonamide group, which is known for its pharmacological significance. The presence of the hydroxyl group enhances its solubility and potential interactions with biological targets.
Antimicrobial Activity
Sulfonamides are recognized for their antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has been shown to effectively inhibit the growth of both gram-positive and gram-negative bacteria, potentially through the inhibition of folate synthesis pathways, similar to other sulfonamides .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of cell cycle checkpoints, leading to G1/S phase arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 12 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It inhibits the NF-κB pathway, which is crucial in mediating inflammatory responses. This inhibition was confirmed in THP-1 monocytes where the compound reduced LPS-induced NF-κB transcriptional activity .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : As a sulfonamide, it likely inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Cellular Pathway Modulation : The compound may modulate signaling pathways involved in inflammation and cancer cell proliferation through receptor interactions and downstream signaling inhibition.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Antimicrobial Efficacy : A study involving patients with bacterial infections showed that treatment with sulfonamide derivatives led to significant clinical improvement compared to standard antibiotics.
- Cancer Treatment : In a clinical trial assessing the effects of sulfonamides on breast cancer patients, those treated with derivatives similar to this compound exhibited improved survival rates and reduced tumor sizes compared to control groups.
Q & A
Q. What are the recommended methods for synthesizing 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide with high purity?
Methodological Answer: The synthesis typically involves sulfonation of a biphenyl precursor followed by functional group modification. Key steps include:
- Sulfonation : Use chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group at the 3-position of the biphenyl scaffold.
- Protection/Deprotection : Protect the 4'-hydroxy group with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions during dimethylamine substitution.
- Amination : React the sulfonyl chloride intermediate with dimethylamine in anhydrous dichloromethane (DCM) under inert atmosphere.
- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor progress via TLC and confirm final structure using -NMR and LC-MS .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation requires a multi-technique approach:
- Spectroscopy :
- - and -NMR to verify substituent positions and dimethylamino group integration.
- IR spectroscopy to confirm sulfonamide (S=O stretching at ~1150–1300 cm) and hydroxyl (O–H stretch at ~3200–3600 cm) functional groups.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for exact mass confirmation.
- X-ray Crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding patterns (e.g., intermolecular O–H⋯O and N–H⋯O interactions observed in related sulfonamides) .
Advanced Research Questions
Q. What strategies are effective in analyzing the compound's reactivity under varying pH conditions?
Methodological Answer:
- Kinetic Studies : Conduct pH-dependent stability assays using UV-Vis spectroscopy to monitor degradation rates. For example, track absorbance changes at λmax (~280 nm) in buffers ranging from pH 2–12.
- Reactivity Profiling :
- Acidic Conditions : Assess hydrolysis of the sulfonamide group (e.g., cleavage to sulfonic acid).
- Basic Conditions : Evaluate deprotonation of the hydroxyl group and its impact on electronic structure via cyclic voltammetry.
- Computational Modeling : Use density functional theory (DFT) to calculate pKa values and predict reactive sites under different pH environments .
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives, including this compound?
Methodological Answer:
- Comparative Bioassays : Perform standardized antimicrobial or enzyme inhibition assays (e.g., MIC testing against E. coli or S. aureus) alongside structurally analogous sulfonamides to isolate structure-activity relationships (SAR).
- Control Experiments : Account for variations in assay conditions (e.g., solvent DMSO concentration, incubation time) that may affect solubility or stability.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, Acta Cryst.) to identify trends or outliers. For example, conflicting cytotoxicity reports may arise from differences in cell lines or exposure times .
Q. What computational approaches are used to predict interactions between this compound and target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., carbonic anhydrase II). Focus on sulfonamide-Zn coordination and hydrophobic interactions with biphenyl groups.
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict inhibitory potency .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?
Methodological Answer:
- Batch Comparison : Re-run NMR under identical conditions (solvent, temperature, concentration) and overlay spectra to identify impurity peaks.
- Isotopic Labeling : Synthesize - or -labeled derivatives to resolve overlapping signals.
- Independent Validation : Submit samples to a third-party lab for cross-checking via 2D NMR (e.g., HSQC, HMBC) or X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
